5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with ethoxy and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions. The choice of acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of amino groups or other substituents.
Scientific Research Applications
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the ethoxy and methyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methyl groups can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
Properties
CAS No. |
1105195-62-7 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-6-4-5-11-8-7(6)9(14)12-10(15)13(8)2/h4-5H,3H2,1-2H3,(H,12,14,15) |
InChI Key |
VHUJKDYAVQZOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |
Origin of Product |
United States |
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